molecular formula C17H27N3O6S B3078758 Unii-4MC3K7ldc6 CAS No. 1053703-36-8

Unii-4MC3K7ldc6

Cat. No.: B3078758
CAS No.: 1053703-36-8
M. Wt: 401.5 g/mol
InChI Key: ILVWWUFTACAPIZ-PQTSNVLCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Unii-4MC3K7ldc6 is a useful research compound. Its molecular formula is C17H27N3O6S and its molecular weight is 401.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Meropenem, a broad-spectrum carbapenem antibiotic, is active against both Gram-positive and Gram-negative bacteria . It readily penetrates the cell wall of most bacteria to reach its primary targets, the penicillin-binding proteins (PBPs) . Its strongest affinities are towards PBPs 2, 3, and 4 of Escherichia coli and Pseudomonas aeruginosa, and PBPs 1, 2, and 4 of Staphylococcus aureus . PBPs play a crucial role in the synthesis of vital cell wall components .

Mode of Action

Meropenem exerts its action by readily penetrating bacterial cells and interfering with the synthesis of vital cell wall components, which leads to cell death . It binds covalently to PBPs involved in the biosynthesis of mucopeptides in bacterial cell walls . This binding inhibits cellular growth and division and disrupts cell wall integrity, eventually causing cell wall lysis .

Biochemical Pathways

Meropenem’s action significantly alters relevant metabolites involved in bacterial cell membrane and cell wall synthesis . These alterations encompass various metabolic pathways, including fatty acid metabolism, peptidoglycan synthesis, and lipopolysaccharide metabolism . Furthermore, the combination therapy of meropenem with other antibiotics exhibits significant interference with amino acid metabolism, nucleotide metabolism, and central carbon metabolism pathways, including the tricarboxylic acid cycle and pentose phosphate pathway .

Pharmacokinetics

Meropenem is a broad-spectrum β-lactam antibiotic that penetrates most body fluids and tissues rapidly after intravenous administration . It undergoes primarily renal elimination; therefore, dosage adjustment is required for patients with renal impairment . Meropenem has time-dependent bactericidal activity; thus, the percentage of time that free-drug concentrations are higher than the minimum inhibitory concentration (%T>MIC) best characterizes the drug’s pharmacodynamic profile .

Result of Action

The result of meropenem’s action is the rapid bacterial cell death . By interfering with the synthesis of vital cell wall components, meropenem causes the loss of cell wall integrity, leading to cell wall lysis and, ultimately, cell death .

Action Environment

Environmental factors, such as temperature, can influence the action of meropenem. For instance, meropenem resistance rates display seasonality and are negatively correlated with local temperature, with rates peaking in winter . This could be linked to the differential adaptation of resistant and nonresistant isolates to temperature fluctuations . Therefore, understanding these environmental influences is crucial for optimizing the use of meropenem and managing resistance.

Biochemical Analysis

Biochemical Properties

Meropenem Open Ring plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with renal dehydropeptidase-1 . The nature of these interactions is primarily inhibitory, contributing to the antibiotic’s bactericidal activity .

Cellular Effects

Meropenem Open Ring has profound effects on various types of cells and cellular processes. It influences cell function by disrupting bacterial cell wall synthesis, leading to cell death . It does not appear to significantly impact cell signaling pathways, gene expression, or cellular metabolism in host cells .

Molecular Mechanism

The molecular mechanism of action of Meropenem Open Ring involves binding to penicillin-binding proteins in the bacterial cell wall. This binding inhibits the final step of peptidoglycan synthesis in bacterial cell walls, leading to cell lysis .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, Meropenem Open Ring exhibits stable antibacterial activity. Increasing concentrations from 5 to 20 times the MIC does not enhance its bactericidal effect .

Dosage Effects in Animal Models

In animal models, the effects of Meropenem Open Ring vary with different dosages. While specific threshold effects have not been reported, it is known that the antibiotic exhibits maximal bactericidal activity at about 4 times the MIC .

Metabolic Pathways

Meropenem Open Ring is involved in metabolic pathways related to antibiotic activity. It is metabolized into an open ring metabolite UK-1a, which is also microbiologically active .

Transport and Distribution

Meropenem Open Ring is transported and distributed within cells and tissues rapidly after intravenous administration . It penetrates most body fluids and tissues .

Subcellular Localization

Given its mechanism of action, it is likely to be localized in the periplasmic space of bacteria where it can interact with penicillin-binding proteins .

Properties

IUPAC Name

(2S,3R)-2-[(1S,2R)-1-carboxy-2-hydroxypropyl]-4-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O6S/c1-7-12(11(8(2)21)16(23)24)19-13(17(25)26)14(7)27-9-5-10(18-6-9)15(22)20(3)4/h7-12,18-19,21H,5-6H2,1-4H3,(H,23,24)(H,25,26)/t7-,8-,9+,10+,11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVWWUFTACAPIZ-PQTSNVLCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(=C1SC2CC(NC2)C(=O)N(C)C)C(=O)O)C(C(C)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](NC(=C1S[C@H]2C[C@H](NC2)C(=O)N(C)C)C(=O)O)[C@@H]([C@@H](C)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053703-36-8
Record name Meropenem open ring
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1053703368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MEROPENEM OPEN RING
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MC3K7LDC6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Unii-4MC3K7ldc6
Reactant of Route 2
Unii-4MC3K7ldc6
Reactant of Route 3
Unii-4MC3K7ldc6
Reactant of Route 4
Unii-4MC3K7ldc6
Reactant of Route 5
Unii-4MC3K7ldc6
Reactant of Route 6
Unii-4MC3K7ldc6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.